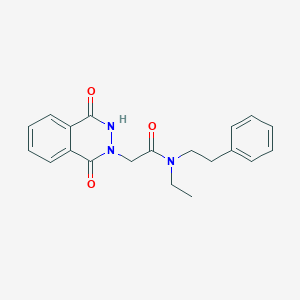![molecular formula C16H17F2N3O3S B7551205 N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine](/img/structure/B7551205.png)
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine, also known as DMS-0535, is a chemical compound that has been studied for its potential use in pharmaceutical applications.
Mechanism of Action
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine works by inhibiting the activity of specific proteins involved in signaling pathways within cells. Specifically, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine can disrupt the signaling pathways that contribute to the development and progression of diseases.
Biochemical and Physiological Effects:
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have a variety of biochemical and physiological effects in animal models. In cancer research, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce the formation of new blood vessels that feed tumors. Inflammatory diseases have been targeted with N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine due to its ability to reduce inflammation and suppress the immune response. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease, reducing the loss of dopamine-producing neurons in the brain.
Advantages and Limitations for Lab Experiments
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has several advantages for use in lab experiments. It is a highly specific inhibitor of protein kinases, which makes it a useful tool for studying specific signaling pathways and their roles in disease development. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine in lab experiments. Its synthesis method is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments. Additionally, more research is needed to fully understand the potential side effects of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine and its interactions with other drugs.
Future Directions
There are several future directions for the use of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine in pharmaceutical applications. One potential use is in the treatment of cancer, where N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine could be further developed as a targeted therapy for specific types of cancer. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine could be explored as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the neuroprotective effects of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine and its potential use in treating neurological disorders such as Parkinson's disease. Finally, the development of more efficient and cost-effective synthesis methods for N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine could make it a more accessible tool for use in lab experiments.
Synthesis Methods
The synthesis of N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine involves a multi-step process that includes the reaction of 3,5-difluorobenzyl chloride with morpholine, followed by the reaction of the resulting intermediate with pyridine-2-amine and sulfonyl chloride. The final product is obtained through purification and crystallization.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted with N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine due to its ability to reduce inflammation in animal models. Additionally, N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c17-13-7-12(8-14(18)9-13)10-19-16-2-1-15(11-20-16)25(22,23)21-3-5-24-6-4-21/h1-2,7-9,11H,3-6,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISKVGNZPITCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(C=C2)NCC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Cyclopentylpiperazin-1-yl)-[1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]methanone](/img/structure/B7551140.png)
![N-[1-(3-acetamidophenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7551144.png)
![3-[4-(3,4-difluorobenzoyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7551156.png)

![1-(4-fluorophenyl)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-3-(3-methylphenyl)pyrazole-4-carboxamide](/img/structure/B7551166.png)
![N-[3-[(3-carbamoylphenyl)methylcarbamoyl]phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7551173.png)
![1-(furan-2-carbonyl)-N-[[3-(furan-2-carbonylamino)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7551174.png)
![3-(1,4-dioxo-3H-phthalazin-2-yl)-N-[(2-methoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B7551176.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B7551190.png)
![2-phenoxy-2-phenyl-N-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B7551196.png)

![1-(2,3-dihydro-1H-inden-5-yl)-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551216.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7551219.png)
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7551222.png)